molecular formula C9H6O B13825189 2-(2-Ethynyl-2,4-cyclopentadien-1-ylidene)ethenol

2-(2-Ethynyl-2,4-cyclopentadien-1-ylidene)ethenol

Cat. No.: B13825189
M. Wt: 130.14 g/mol
InChI Key: KXYFNVDWQRUBKH-UHFFFAOYSA-N
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Description

2-(2-Ethynyl-2,4-cyclopentadien-1-ylidene)ethenol is an organic compound with the molecular formula C9H6O It is characterized by the presence of an ethynyl group attached to a cyclopentadienylidene ring, which is further connected to an ethenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethynyl-2,4-cyclopentadien-1-ylidene)ethenol typically involves the reaction of cyclopentadienylidene intermediates with ethynyl-containing reagents under controlled conditions. One common method involves the use of palladium-catalyzed coupling reactions, which facilitate the formation of the ethynyl-cyclopentadienylidene bond. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 25°C to 80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethynyl-2,4-cyclopentadien-1-ylidene)ethenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Nucleophiles: Halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, ethyl derivatives, and various substituted compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Ethynyl-2,4-cyclopentadien-1-ylidene)ethenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Ethynyl-2,4-cyclopentadien-1-ylidene)ethenol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ethenol group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

Molecular Formula

C9H6O

Molecular Weight

130.14 g/mol

IUPAC Name

2-(2-ethynylcyclopenta-2,4-dien-1-ylidene)acetaldehyde

InChI

InChI=1S/C9H6O/c1-2-8-4-3-5-9(8)6-7-10/h1,3-7H

InChI Key

KXYFNVDWQRUBKH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC1=CC=O

Origin of Product

United States

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